(2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C28H26BrO2P. It is a member of the triphenylphosphonium family, which is known for its applications in various fields such as organic synthesis, medicinal chemistry, and material science. This compound is characterized by its unique structure, which includes a triphenylphosphonium group attached to an ethoxy-oxo-phenylethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-bromo-1-phenylethanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts .
Scientific Research Applications
(2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: The compound is used in studies involving mitochondrial targeting due to its ability to accumulate in mitochondria.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide involves its ability to target and accumulate in mitochondria. The triphenylphosphonium group facilitates the selective uptake of the compound by mitochondria due to the high membrane potential. Once inside the mitochondria, the compound can exert its effects by disrupting mitochondrial function, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide
- (2-Hydroxyethyl)triphenylphosphonium bromide
- Vinyl triphenylphosphonium bromide
Uniqueness
(2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide is unique due to its specific structure, which combines the ethoxy-oxo-phenylethyl moiety with the triphenylphosphonium group. This unique structure enhances its ability to target mitochondria and makes it a valuable compound for various applications in chemistry, biology, and medicine .
Biological Activity
(2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide, a phosphonium salt, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines a triphenylphosphonium moiety with an ethoxy and ketone functional group. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
Property | Details |
---|---|
CAS Number | 1530-45-6 |
Molecular Formula | C22H22BrO2P |
Molecular Weight | 429.29 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is largely attributed to its ability to interact with cellular components, particularly in cancer cells. The triphenylphosphonium group enhances the lipophilicity of the molecule, facilitating its penetration into cell membranes and targeting mitochondria. This property is crucial for its potential role as a mitochondrial-targeting agent in cancer therapy.
- Inhibition of Metabolic Pathways : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism and apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : It has been suggested that this compound can modulate ROS levels, which are critical in cancer cell survival and proliferation.
Biological Activity
Recent studies have reported various biological activities associated with this compound:
Antitumor Activity
Research indicates that phosphonium salts exhibit significant antitumor properties. In vitro studies have demonstrated that this compound can induce cytotoxic effects against several cancer cell lines, including:
- Breast Cancer Cells (MCF-7) : IC50 values suggest effective inhibition of cell proliferation.
- Lung Cancer Cells (A549) : Induction of apoptosis was observed through caspase activation assays.
Case Studies
-
Study on Mitochondrial Targeting :
A study demonstrated that phosphonium salts, including this compound, effectively localized to mitochondria in tumor cells, enhancing their cytotoxic effects compared to non-targeted compounds . -
Cytotoxicity Assessment :
In a comparative study involving various phosphonium derivatives, this compound showed superior cytotoxicity against human cancer cell lines, with notable selectivity for malignant over normal cells .
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with other similar compounds:
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 10 | Mitochondrial targeting and ROS modulation |
2-Hydroxypropyltriphenylphosphonium iodide | 15 | Mitochondrial delivery |
Triphenylphosphine | 25 | General cytotoxicity without specific targeting |
Properties
CAS No. |
33304-36-8 |
---|---|
Molecular Formula |
C28H26BrO2P |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
(2-ethoxy-2-oxo-1-phenylethyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H26O2P.BrH/c1-2-30-28(29)27(23-15-7-3-8-16-23)31(24-17-9-4-10-18-24,25-19-11-5-12-20-25)26-21-13-6-14-22-26;/h3-22,27H,2H2,1H3;1H/q+1;/p-1 |
InChI Key |
KXQXBCQPIJVLDQ-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.